molecular formula C13H10F3NO2S B2589184 4-Methyl-2-(4-methyl-3-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid CAS No. 2126160-36-7

4-Methyl-2-(4-methyl-3-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid

Cat. No. B2589184
CAS RN: 2126160-36-7
M. Wt: 301.28
InChI Key: NCWPZMXCVAFYCH-UHFFFAOYSA-N
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Description

“4-Methyl-2-(4-methyl-3-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid” is a chemical compound that belongs to the class of thiazole derivatives . It can be used as an organic synthesis and medicinal chemistry intermediate .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. One method involves the reaction of Thioacetamide and Ethyl 4,4,4-trifluoroacetoacetate . Another method involves the reaction of 2-methyl-4-(trifluoromethyl)-5-thiazole carboxylic acid ethyl ester with sodium hydroxide solution .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The ring is substituted with methyl and trifluoromethyl groups .


Chemical Reactions Analysis

This compound can be used to prepare a fungicidal mixture . It can also undergo various chemical reactions due to the presence of the thiazole ring and the carboxylic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.16, a density of 1.570±0.06 g/cm3 (Predicted), a melting point of 186~187℃, a boiling point of 285.5±40.0 °C (Predicted), a flash point of 126.5°C, and a vapor pressure of 0.0013mmHg at 25°C .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “4-Methyl-2-(4-methyl-3-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been found to act as analgesic drug molecules . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals, without producing anesthesia or loss of consciousness.

Anti-inflammatory Activity

Thiazole compounds have been reported to possess anti-inflammatory properties . Anti-inflammatory drugs make up about half of analgesics, remedying pain by reducing inflammation as opposed to opioids, which affect the central nervous system.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity . Antimicrobial substances offer a defense against harmful microorganisms, such as bacteria, viruses, fungi, and parasites.

Antifungal Activity

Thiazole compounds have been found to exhibit antifungal properties . Antifungal drugs are medications that limit or prevent the growth of yeasts and other fungal organisms.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections rather than bacterial ones.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been reported to have antitumor or cytotoxic activity . Cytotoxic drugs are a group of medicines that contain chemicals which are toxic to cells, preventing their replication or growth, and so are used to treat cancer.

Fungicidal Activity

“4-Methyl-2-(4-methyl-3-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid” can be used to prepare a fungicidal mixture . Fungicides are biocidal chemical compounds or biological organisms used to kill parasitic fungi or their spores.

properties

IUPAC Name

4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c1-6-3-4-8(5-9(6)13(14,15)16)11-17-7(2)10(20-11)12(18)19/h3-5H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWPZMXCVAFYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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